6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyrazine core with a carbonitrile group at the 3-position and an oxo group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine with a suitable nitrile source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents and functional groups attached.
Pyrazolo[3,4-c]pyridines: Another class of related compounds with variations in the ring fusion and substituents.
Uniqueness
6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxo and a carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1896941-99-3 |
---|---|
Molecular Formula |
C6H5N5O |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
6-oxo-2,4,5,7-tetrahydropyrazolo[3,4-b]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C6H5N5O/c7-1-3-5-6(11-10-3)9-4(12)2-8-5/h8H,2H2,(H2,9,10,11,12) |
InChI Key |
MAWNNOSRMALZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NNC(=C2N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.